molecular formula C8H11ClN2 B1282790 3-Tert-butyl-6-chloropyridazine CAS No. 41144-46-1

3-Tert-butyl-6-chloropyridazine

Cat. No.: B1282790
CAS No.: 41144-46-1
M. Wt: 170.64 g/mol
InChI Key: BMEMBHNMSYYDTO-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-chloropyridazine is a heterocyclic compound belonging to the pyridazine family. It is characterized by the presence of a tert-butyl group at the third position and a chlorine atom at the sixth position of the pyridazine ring.

Preparation Methods

The synthesis of 3-Tert-butyl-6-chloropyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 3-tert-butylpyridazine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

3-Tert-butyl-6-chloropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the chlorine atom or the tert-butyl group .

Scientific Research Applications

3-Tert-butyl-6-chloropyridazine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-chloropyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Properties

IUPAC Name

3-tert-butyl-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBHNMSYYDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542318
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41144-46-1
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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